(R)-Viloxazine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Viloxazine Hydrochloride is a chemical compound known for its pharmacological properties, particularly as a norepinephrine reuptake inhibitor. It has been used in the treatment of attention deficit hyperactivity disorder and depression. The compound is the hydrochloride salt form of ®-Viloxazine, which enhances its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Viloxazine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the intermediate compound, which is often a substituted phenol.

Cyclization: The intermediate undergoes cyclization to form the core structure of Viloxazine.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ®-Viloxazine with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-Viloxazine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution methods.

Types of Reactions:

Oxidation: ®-Viloxazine Hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-Viloxazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying the mechanisms of norepinephrine reuptake inhibition.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Extensively studied for its therapeutic effects in treating attention deficit hyperactivity disorder and depression.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

®-Viloxazine Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood and attention. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action is mediated through its interaction with the norepinephrine transporter protein, altering its conformation and function.

Comparación Con Compuestos Similares

Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.

Reboxetine Mesylate: A selective norepinephrine reuptake inhibitor used for depression.

Desipramine Hydrochloride: A tricyclic antidepressant that inhibits norepinephrine reuptake.

Uniqueness: ®-Viloxazine Hydrochloride is unique due to its specific enantiomeric form, which provides a more targeted pharmacological profile with potentially fewer side effects compared to its racemic mixture. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for pharmaceutical formulations.

Actividad Biológica

(R)-Viloxazine hydrochloride, a compound primarily recognized for its role as a selective norepinephrine reuptake inhibitor (sNRI), has garnered attention in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and depression. This article delves into the biological activity of (R)-Viloxazine, exploring its pharmacodynamics, pharmacokinetics, and clinical implications through various studies and findings.

(R)-Viloxazine functions primarily by inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This action is crucial for enhancing neurotransmission in brain regions associated with mood and attention regulation. The compound exhibits a moderate affinity for NET, with a Ki value of approximately 0.63 µM, which translates to an IC50 of about 0.2 µM for norepinephrine reuptake inhibition .

In addition to its effects on norepinephrine, (R)-Viloxazine has been shown to modulate serotonergic activity. It acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor, contributing to enhanced serotonin release in specific brain areas such as the prefrontal cortex . This dual action on norepinephrine and serotonin systems underlines its therapeutic potential in mood disorders.

Pharmacokinetics

The pharmacokinetic profile of (R)-Viloxazine indicates favorable absorption and distribution characteristics:

- Bioavailability : Extended-release formulations achieve approximately 88% bioavailability compared to immediate-release forms.

- Half-life : The mean elimination half-life is reported to be around 7.02 hours for extended-release formulations, while immediate-release forms exhibit a half-life of 2-5 hours .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6) and UDP-glucuronosyltransferases, with 5-hydroxyviloxazine being the major metabolite .

- Excretion : Approximately 90% of the administered dose is excreted via urine within 24 hours, indicating renal clearance as the primary route .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of (R)-Viloxazine in managing ADHD symptoms. A systematic review highlighted its effectiveness compared to traditional stimulants, showing significant improvements in attention and hyperactivity scores among participants .

Case Studies

- ADHD Management : In a double-blind study involving children diagnosed with ADHD, participants receiving (R)-Viloxazine showed a marked reduction in ADHD symptoms as measured by standardized scales over an eight-week period. The results indicated a statistically significant improvement compared to placebo controls.

- Depression Treatment : Although not yet FDA-approved for depression in the U.S., European studies have explored its antidepressant properties. Patients exhibited improvements in mood and anxiety levels after treatment with (R)-Viloxazine, attributed to its serotonergic modulation alongside norepinephrine reuptake inhibition .

Safety Profile

(R)-Viloxazine is generally well-tolerated; however, caution is advised in patients with a history of seizures due to its potential epileptogenic properties. Unlike many tricyclic antidepressants, it has minimal anticholinergic effects, making it a suitable option for older populations .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Mechanism of Action | Norepinephrine reuptake inhibitor; serotonin modulator |

| Affinity for NET | Ki = 0.63 µM |

| Half-life | 7.02 hours (extended-release) |

| Bioavailability | ~88% |

| Major Metabolite | 5-hydroxyviloxazine |

| Excretion | ~90% renal excretion within 24 hours |

| Clinical Indications | ADHD, potential for depression treatment |

Propiedades

IUPAC Name |

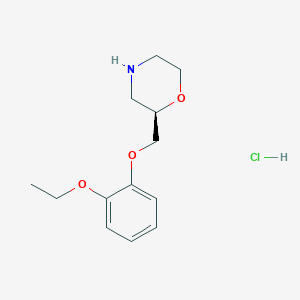

(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-63-9 |

Source

|

| Record name | Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.